(Z)-2-(1H-benzimidazol-2-yl)-3-[3-ethoxy-4-(2-oxo-2-pyrrolidin-1-ylethoxy)phenyl]prop-2-enenitrile
Description
(Z)-2-(1H-benzimidazol-2-yl)-3-[3-ethoxy-4-(2-oxo-2-pyrrolidin-1-ylethoxy)phenyl]prop-2-enenitrile is a complex organic compound that features a benzimidazole core, a nitrile group, and a phenyl ring substituted with ethoxy and pyrrolidinone groups
Properties
IUPAC Name |
(Z)-2-(1H-benzimidazol-2-yl)-3-[3-ethoxy-4-(2-oxo-2-pyrrolidin-1-ylethoxy)phenyl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3/c1-2-30-22-14-17(9-10-21(22)31-16-23(29)28-11-5-6-12-28)13-18(15-25)24-26-19-7-3-4-8-20(19)27-24/h3-4,7-10,13-14H,2,5-6,11-12,16H2,1H3,(H,26,27)/b18-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVEYHFWIPYEARB-AQTBWJFISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C(C#N)C2=NC3=CC=CC=C3N2)OCC(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C(/C#N)\C2=NC3=CC=CC=C3N2)OCC(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-2-(1H-benzimidazol-2-yl)-3-[3-ethoxy-4-(2-oxo-2-pyrrolidin-1-ylethoxy)phenyl]prop-2-enenitrile typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative.
Introduction of the Nitrile Group: The nitrile group can be introduced via a reaction with a suitable nitrile precursor.
Substitution on the Phenyl Ring: The ethoxy and pyrrolidinone groups can be introduced through nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core or the phenyl ring.
Reduction: Reduction reactions may target the nitrile group, converting it to an amine.
Substitution: The ethoxy and pyrrolidinone groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium ethoxide (NaOEt) or pyrrolidine.
Major Products:
Oxidation: Products may include benzimidazole derivatives with oxidized functional groups.
Reduction: Products may include amine derivatives of the original compound.
Substitution: Products will vary depending on the substituents introduced.
Chemistry:
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science:
Biology and Medicine:
Pharmacology: The compound may exhibit biological activity, making it a candidate for drug development. It could potentially act as an enzyme inhibitor or receptor modulator.
Diagnostics: Potential use in diagnostic assays due to its unique chemical properties.
Industry:
Chemical Manufacturing: Used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of (Z)-2-(1H-benzimidazol-2-yl)-3-[3-ethoxy-4-(2-oxo-2-pyrrolidin-1-ylethoxy)phenyl]prop-2-enenitrile would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
(Z)-2-(1H-benzimidazol-2-yl)-3-phenylprop-2-enenitrile: Lacks the ethoxy and pyrrolidinone substitutions.
(Z)-2-(1H-benzimidazol-2-yl)-3-[3-methoxy-4-(2-oxo-2-pyrrolidin-1-ylethoxy)phenyl]prop-2-enenitrile: Similar structure but with a methoxy group instead of an ethoxy group.
Uniqueness: The presence of both ethoxy and pyrrolidinone groups on the phenyl ring of (Z)-2-(1H-benzimidazol-2-yl)-3-[3-ethoxy-4-(2-oxo-2-pyrrolidin-1-ylethoxy)phenyl]prop-2-enenitrile distinguishes it from other similar compounds. These substitutions may confer unique chemical properties and biological activities, making it a compound of interest for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
